[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid
Description
Properties
IUPAC Name |
(2-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)4-2-5(8(12)13)6(9)10-3-4/h2-3,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWSQQKZUYSTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation and Boronation Strategies
Directed ortho-metalation (DoM) has emerged as a cornerstone for introducing boronic acid groups into electron-deficient pyridine derivatives. In the context of [2-fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid, the methoxycarbonyl group at position 5 serves as a directing group, facilitating lithiation at position 3. A representative protocol involves treating 2-fluoro-5-(methoxycarbonyl)pyridine with lithium diisopropylamide (LDA) at temperatures below -55°C under nitrogen protection . Subsequent quenching with triisopropyl borate ester generates the boronic acid after acidic workup.
Critical parameters include:
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Temperature control : Reactions conducted above -55°C risk side reactions, including decomposition of intermediates.
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Solvent selection : Tetrahydrofuran (THF) or diethyl ether is preferred for optimal lithiation kinetics.
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Stoichiometry : A 1:1.2 molar ratio of substrate to LDA ensures complete deprotonation, while excess triisopropyl borate (1.1–1.2 equiv) maximizes boronation efficiency .
Challenges arise from the competing directing effects of the fluorine atom at position 2, which may inadvertently steer metalation to position 4. Computational studies suggest that the electron-withdrawing nature of the methoxycarbonyl group dominates, favoring position 3 metalation .
Halogen-Boron Exchange Reactions
Halogen-boron exchange offers an alternative route, particularly when starting from halogenated precursors. For example, 3-bromo-2-fluoro-5-(methoxycarbonyl)pyridine undergoes transmetalation with n-BuLi or Grignard reagents, followed by treatment with boronic acid pinacol ester (B2Pin2). This method, adapted from analogous pyridine boronic acid syntheses, achieves moderate yields (50–65%) but requires stringent exclusion of moisture .
Representative protocol :
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Halogenation : Bromination of 2-fluoro-5-(methoxycarbonyl)pyridine using N-bromosuccinimide (NBS) in acetonitrile at 0°C.
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Exchange reaction : Treatment of the brominated intermediate with n-BuLi (-78°C, THF) and subsequent addition of B2Pin2.
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Hydrolysis : Acidic hydrolysis of the pinacol ester to yield the boronic acid.
Limitations include the instability of the brominated precursor and competing side reactions during hydrolysis. Recent advances in flow chemistry have mitigated these issues by enabling precise control over reaction times and temperatures .
Suzuki-Miyaura Cross-Coupling Applications
While primarily used for biaryl synthesis, Suzuki-Miyaura cross-coupling can indirectly contribute to boronic acid preparation. For instance, palladium-catalyzed coupling of 3-bromo-2-fluoro-5-(methoxycarbonyl)pyridine with bis(pinacolato)diboron (B2Pin2) introduces the boron group. Catalyst screening data from analogous systems reveal that Pd(dba)2 with XantPhos ligand in cyclopentyl methyl ether (CPME) achieves >99% conversion at 106°C within 45 minutes .
| Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|
| Pd(dba)2 (2.5) | XantPhos (5) | Cs2CO3 (1) | CPME | 106 | 0.75 | 99 |
This method’s advantages include scalability and compatibility with sensitive functional groups. However, the requirement for anhydrous conditions and high catalyst loadings (2.5 mol %) increases costs for industrial applications.
Protecting Group Strategies for Boronic Acids
The inherent instability of boronic acids under basic and oxidative conditions necessitates protective measures during synthesis. Methyl boronic ester derivatives, such as the pinacol ester, are routinely employed. For this compound, protection is achieved by reacting the crude boronic acid with pinacol in toluene under reflux. Deprotection via transesterification with trifluoroacetic acid (TFA) restores the boronic acid functionality without degrading the methoxycarbonyl group .
Analytical Characterization and Quality Control
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are indispensable for verifying structure and purity. Key 1H NMR signals for the target compound include:
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A singlet at δ 3.93 ppm for the methoxycarbonyl group.
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A doublet of doublets at δ 8.21 ppm (J = 5.2 Hz, 1.8 Hz) for H-4.
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A broad peak at δ 8.5–9.0 ppm for the boronic acid protons, which may exchange with D2O.
HPLC purity thresholds exceeding 98% are achievable using C18 reverse-phase columns with a water-acetonitrile gradient (0.1% formic acid).
Industrial-Scale Considerations
Scale-up challenges center on cryogenic conditions for metalation and boronation steps. Continuous flow reactors address these by enabling rapid mixing and heat transfer. For example, a pilot-scale synthesis using a microreactor system (-60°C, residence time 2 minutes) achieved 85% yield, compared to 70% in batch mode . Solvent recovery systems for THF and CPME further enhance sustainability.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluoro and methoxycarbonyl groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), temperature (80-100°C)
Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol), temperature (room temperature to 50°C)
Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., dimethylformamide), temperature (50-100°C)
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Pyridines: Formed via nucleophilic substitution reactions
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Serves as a building block in the development of new catalytic systems for organic transformations.
Biology:
Molecular Probes: Used in the design of molecular probes for biological imaging and diagnostics.
Drug Discovery: Acts as a precursor in the synthesis of bioactive molecules for drug discovery and development.
Medicine:
Pharmaceutical Intermediates: Used in the synthesis of intermediates for various pharmaceutical compounds.
Therapeutic Agents:
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic and optical properties.
Agrochemicals: Employed in the development of new agrochemical products for crop protection.
Mechanism of Action
The mechanism of action of [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.
Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Key Observations:
Electron-Withdrawing Effects: The target compound’s fluorine (-F) and methoxycarbonyl (-COOMe) groups are both electron-withdrawing, enhancing boronic acid reactivity in cross-couplings compared to electron-donating groups like methoxy (-OMe) .
Steric and Solubility Considerations: The methoxycarbonyl group introduces moderate steric hindrance, which may reduce coupling yields compared to smaller substituents like methylthio (-SMe) . Polar groups (e.g., -COOMe) improve solubility in polar solvents (e.g., dimethyl sulfoxide), whereas non-polar substituents like -CF₃ limit water compatibility .
Reactivity in Suzuki-Miyaura Couplings
Table 2. Reactivity and Stability Profiles
- Reactivity Trends : Electron-withdrawing groups (e.g., -COOMe, -CF₃) activate the boronic acid for coupling by increasing electrophilicity. However, excessive steric bulk (e.g., from -COOMe) can hinder catalyst accessibility .
- Stability : Fluorinated analogs are susceptible to protodeboronation under acidic or aqueous conditions, necessitating careful handling .
Biological Activity
[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a fluoro and a methoxycarbonyl group. The combination of these functional groups provides distinct electronic and steric characteristics, making it particularly useful in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions.
- IUPAC Name : (2-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid
- Molecular Formula : C7H8BFNO4
- Molecular Weight : 180.96 g/mol
- CAS Number : 871329-53-2
The biological activity of this compound can be attributed to its role in facilitating chemical reactions that are crucial in drug development. Its mechanism of action primarily involves:
- Oxidative Addition : The palladium catalyst engages with the aryl halide, forming a palladium-aryl complex.
- Transmetalation : The boronic acid transfers its aryl group to the palladium center, resulting in a palladium-biaryl complex.
- Reductive Elimination : The biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Table 1: Biological Activities of Related Boronic Acids
Case Studies
- Antitumor Activity : A study highlighted the anti-proliferative effects of related boronic acids on various cancer cell lines, with some exhibiting GI50 values below 0.01 µM, indicating potent efficacy against tumor growth.
- Enzyme Inhibition : Boronic acids have been studied for their ability to inhibit enzymes such as GABA aminotransferase, which plays a role in neurotransmitter regulation. This mechanism suggests potential applications in treating neurological disorders.
Q & A
Q. What are the primary synthetic routes for [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic acid moiety to form carbon-carbon bonds with halogenated aromatic partners. For example, in Reference Example 13 (EP 4 374 877 A2), a similar boronic acid derivative reacted with a pyrimidine ester under palladium catalysis to yield coupled products . Additionally, esterification of pre-functionalized pyridine intermediates (e.g., methyl nicotinate derivatives) is a precursor step, as seen in reactions involving methoxycarbonyl groups .
Key Methodological Steps :
- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
- Optimize solvent systems (e.g., DME/H₂O or THF/H₂O).
- Maintain inert atmosphere (N₂/Ar) and moderate temperatures (60–80°C).
Q. How is the compound characterized for purity and structural integrity?
Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC) are standard. For instance, LCMS analysis of a related trifluoromethylpyrimidine ester showed m/z 366 [M+H]⁺ and a retention time of 1.26 minutes under acidic conditions . Nuclear Magnetic Resonance (NMR) (¹H/¹³C/¹⁹F) confirms substituent positions, with the methoxycarbonyl group appearing as a singlet near δ 3.9 ppm (¹H) and 165–170 ppm (¹³C).
Recommended Protocols :
- HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient.
- ¹⁹F NMR: Reference CFCl₃ for fluorine chemical shifts.
Q. What are optimal storage conditions to ensure stability?
Store at 0–6°C in airtight, light-protected containers. Evidence from Kanto Reagents’ catalog indicates boronic acids degrade at room temperature, necessitating cold storage to prevent protodeboronation .
Q. Which coupling partners are most reactive with this boronic acid?
Electron-deficient aryl halides (e.g., nitro-, cyano-, or trifluoromethyl-substituted aryl bromides) show enhanced reactivity due to accelerated transmetallation. Pyrimidine and pyridine derivatives are common partners, as seen in patent applications .
Q. How does the fluorine substituent influence reactivity?
The meta-fluoro group enhances electrophilicity at the pyridine ring, facilitating cross-coupling. It also reduces steric hindrance compared to bulkier substituents, improving catalyst turnover .
Advanced Research Questions
Q. How does the methoxycarbonyl group impact Suzuki-Miyaura coupling efficiency?
The electron-withdrawing methoxycarbonyl group increases the electrophilicity of the pyridine ring, accelerating oxidative addition of palladium catalysts. However, steric effects near the boronic acid can slow transmetallation. Computational studies (DFT) suggest that planar alignment of the boronic acid and aryl halide orbitals is critical for optimal coupling yields .
Q. What computational strategies are used to design derivatives of this compound?
Density Functional Theory (DFT) predicts electronic effects of substituents on reaction pathways, while molecular docking evaluates binding affinity in therapeutic contexts (e.g., protease inhibitors). For example, boronic acids are modeled as transition-state analogs in enzyme inhibition studies .
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies often arise from catalyst loading or solvent purity . Systematic optimization (e.g., Design of Experiments) is recommended:
Q. What are the challenges in quantifying boronic acid degradation products?
Protodeboronation generates fluoropyridine and boric acid , which are detectable via:
Q. How to evaluate this compound’s potential as a bioisostere?
Compare its logP , pKa , and hydrogen-bonding capacity to carboxyl or sulfonyl groups. In medicinal chemistry, its ability to mimic transition states in serine proteases (e.g., proteasome inhibitors) is validated through kinetic assays and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
